Trioctyl(phenyl)stannane
Description
Contextualization of Organotin Compounds in Modern Chemistry
Organotin compounds, also known as organostannanes, are chemical compounds that contain at least one tin-carbon bond. wikipedia.org The study of these compounds dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orgindexcopernicus.com The field saw significant growth in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org
Industrially, organotin compounds are often synthesized by alkylating tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds. indexcopernicus.comlupinepublishers.com The nature of the bonding in organotin compounds is primarily covalent, and in their more stable tetravalent state (Sn(IV)), the tin atom typically adopts a tetrahedral geometry. lupinepublishers.com The tin atom in organotin compounds can also expand its coordination number beyond four, a discovery made in the early 1960s. indexcopernicus.comlupinepublishers.com
Organotin compounds have found a wide array of applications in technology and industry. researchgate.net They are notably used as stabilizers for polymers like polyvinyl chloride (PVC), as industrial and agricultural biocides, and as catalysts in various chemical reactions. lupinepublishers.comuu.nl The specific properties and applications of an organotin compound are largely determined by the number and type of organic groups attached to the tin atom. orientjchem.orgdcceew.gov.au For instance, tetraorganotins are stable and serve as precursors or catalysts, while triorganotins often exhibit potent biocidal activity. dcceew.gov.au
Significance of Triorganostannanes in Organic Synthesis and Materials Science
Triorganostannanes, which have the general formula R3SnX (where R is an organic group and X is a halide, hydride, or other substituent), are particularly significant in the realms of organic synthesis and materials science. ijpbms.comacs.org
In organic synthesis, triorganostannanes are versatile intermediates. nih.govwiley.com They participate in a variety of stereospecific transformations, including transition-metal-catalyzed cross-coupling reactions, the generation of configurationally stable anions, and additions to carbonyl groups. nih.govwiley.com For example, tributyltin hydride is a widely used reagent for generating hydride radicals in organic reactions. wikipedia.org The development of methods for the enantioselective synthesis of chiral triorganostannanes has further expanded their utility in creating complex molecules with specific stereochemistry. acs.org
In the field of materials science, triorganostannanes and other organotin compounds play crucial roles. waikato.ac.nz They are used in the production of polyurethane foams and in the curing of silicone rubbers and epoxy resins. uu.nl Additionally, certain organotin compounds are used to create tin oxide coatings on glass, enhancing its resistance to abrasion and chemical corrosion. uu.nl The development of new materials with improved properties often relies on the unique chemical reactivity and physical characteristics of organometallic compounds like triorganostannanes. ntnu.eduschrodinger.comwashington.edu
Specific Focus on Trioctyl(phenyl)stannane: Research Aims and Scope
This article will now narrow its focus to a specific triorganostannane: this compound. The aim is to provide a detailed overview of this particular compound, based on available scientific information. The scope of this article is strictly limited to the chemical properties, synthesis, and research applications of this compound.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | Chloro(trioctyl)stannane |
| CAS Number | 2587-76-0 |
| Molecular Formula | C24H51ClSn |
| Boiling Point | 469.2°C at 760 mmHg |
| Density | 1.04 g/cm³ |
Note: The data in this table is compiled from various chemical data sources.
One known synthetic route to a related compound, trioctyltin chloride, involves the reaction of trichloro(phenyl)stannane with an octyl Grignard reagent. smolecule.com Research into compounds like this compound contributes to the broader understanding of structure-activity relationships within the vast family of organotin compounds. habitablefuture.org
Properties
IUPAC Name |
trioctyl(phenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H17.C6H5.Sn/c3*1-3-5-7-8-6-4-2;1-2-4-6-5-3-1;/h3*1,3-8H2,2H3;1-5H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJNHCSLFHXLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56Sn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579274 | |
| Record name | Trioctyl(phenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143363-50-2 | |
| Record name | Trioctyl(phenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Trioctyl Phenyl Stannane
Fundamental C-Sn Bond Reactivity and Stability
The reactivity of Trioctyl(phenyl)stannane is fundamentally dictated by the nature of its carbon-tin (C-Sn) bonds. The compound possesses three C(sp³)-Sn bonds with the octyl groups and one C(sp²)-Sn bond with the phenyl group. The C-Sn bond is relatively weak and highly covalent, with a low polarity due to the small electronegativity difference between carbon and tin.
The stability of these bonds is a critical factor in their chemical behavior. The Sn-phenyl bond is generally more reactive than the Sn-octyl bonds in certain reaction types, such as transmetalation, due to the higher s-character of the sp² hybridized carbon. Conversely, under radical conditions, the weaker Sn-alkyl bonds can be susceptible to cleavage. Thermal homolysis of C-Sn bonds can occur at elevated temperatures, leading to the formation of tin-centered radicals, a pathway that initiates various radical reactions. rsc.org The stability can be influenced by steric hindrance from the bulky octyl groups, which can provide kinetic stabilization to the molecule.
Table 1: Properties of C-Sn Bonds in this compound
| Bond Type | Carbon Hybridization | Relative Reactivity (in Transmetalation) | Susceptibility to Homolysis |
|---|---|---|---|
| Phenyl-Sn | sp² | Higher | Lower |
Oxidative Addition and Reductive Elimination Processes in Stannane (B1208499) Catalysis
While oxidative addition and reductive elimination are hallmark steps of transition metal catalysis, these fundamental reactions have also been explored for main-group element centers, including tin. researchgate.netnih.gov For stannanes, these processes involve changes in the oxidation state of the tin atom, typically between Sn(II) and Sn(IV).
In the context of catalysis, a Sn(II) species could undergo oxidative addition with a substrate, formally increasing its oxidation state to Sn(IV). The reverse process, reductive elimination from a Sn(IV) intermediate, would regenerate the Sn(II) catalyst and form a new chemical bond in the product. nih.gov Although this compound is a Sn(IV) compound and thus stable, its reactions can involve intermediates where the tin center accesses different oxidation states or coordination numbers, particularly in catalytic cycles where it reacts with a transition metal catalyst. For example, in palladium-catalyzed cross-coupling reactions, the organostannane itself does not typically undergo direct oxidative addition/reductive elimination, but it participates in a cycle where these steps occur at the palladium center. nih.gov
Transmetalation Mechanisms in Catalytic Cycles
Transmetalation is a crucial step in many catalytic cross-coupling reactions (e.g., Stille coupling) where this compound serves as a nucleophilic reagent. This process involves the transfer of an organic group (in this case, the phenyl or an octyl group) from the tin atom to a transition metal center.
Research on analogous compounds like tributyl(phenyl)stannane (Bu₃SnPh) shows a distinct selectivity in this process. Tin-based reagents preferentially transfer sp²-hybridized groups over sp³-hybridized ones. nsf.gov Therefore, in a catalytic cycle involving a transition metal complex (M-X), this compound would selectively transfer the phenyl group to the metal center, generating a new organometallic intermediate (M-Phenyl) and the byproduct Trioctylstannyl halide (Oct₃Sn-X). This selectivity is a key feature that makes such reagents effective for introducing specific aryl groups in complex molecule synthesis. The mechanism is believed to proceed through a cyclic or open transition state, depending on the nature of the metal, ligands, and reaction conditions.
Table 2: Transmetalation Selectivity
| Reagent | Transferred Group | Non-Transferred Groups | Mechanistic Step in Catalysis |
|---|
Radical-Mediated Pathways Involving this compound
Organostannanes are well-known participants in radical chain reactions. nih.gov These pathways can be initiated by the homolytic cleavage of a bond to the tin atom. While the C-Sn bond can be cleaved thermally, rsc.org radical reactions involving stannanes are more commonly initiated by the cleavage of a tin-hydride bond in a reagent like tributyltin hydride. However, tetraorganostannanes like this compound can also participate in or be formed during radical processes.
For instance, a stannyl (B1234572) radical (R₃Sn•) can be generated, which can then participate in subsequent propagation steps. Thiyl radicals, for example, have been shown to react at sites of unsaturation in a molecule, and the principles of radical addition and cyclization are well-established. mdpi.com The generation of a carbon-centered radical from an organic halide can be achieved using a tin radical, which abstracts the halogen atom. This carbon radical is then free to undergo further reactions. The use of tin in mediating radical reactions has been a powerful tool in organic synthesis for decades. researchgate.net
Ligand Exchange Dynamics and Coordination Geometries of this compound Adducts
As a tetraorganotin(IV) compound, this compound features a central tin atom with a tetrahedral coordination geometry. The tin center is coordinatively saturated and acts as a very weak Lewis acid. However, it can form hypercoordinate species, known as stannates, upon interaction with strong nucleophiles or Lewis bases.
The formation of these adducts involves an expansion of the coordination sphere of the tin atom, leading to geometries such as trigonal bipyramidal (5-coordinate) or octahedral (6-coordinate). This coordination can significantly alter the reactivity of the C-Sn bonds. For instance, the coordination of a Lewis base can weaken the C-Sn bonds, facilitating processes like transmetalation. Ligand exchange dynamics in such adducts would involve the association and dissociation of the coordinating species. While specific studies on the ligand exchange kinetics of this compound adducts are not widely reported, the principles are analogous to other organometallic complexes where solvent molecules or other ligands can reversibly coordinate to the metal center. scilit.com The formation of adducts with phosphine (B1218219) ligands, for example, is a known phenomenon in the coordination chemistry of related metal halides. griffith.edu.au
Applications of Trioctyl Phenyl Stannane in Organic Synthesis
Role as a Stannylating Reagent in Functionalization
Catalytic Applications in Cross-Coupling Reactions
The primary application of organostannanes like trioctyl(phenyl)stannane in organic synthesis is in the realm of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental to the construction of complex organic molecules. wiley-vch.de
The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org Although no specific examples utilizing this compound are documented in the provided search results, the reaction mechanism and scope are well-understood from studies with other trialkyl(phenyl)stannanes, such as tributyl(phenyl)stannane. wiley-vch.de
The catalytic cycle of the Stille reaction generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide.
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org
The phenyl group of a trialkyl(phenyl)stannane is typically the group transferred in the transmetalation step. Therefore, this compound would be expected to act as a source of a phenyl group in Stille cross-coupling reactions. The long octyl chains may influence the solubility and reactivity of the stannane (B1208499), potentially offering advantages in specific solvent systems.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| Aryl Halide | Phenyltrialkylstannane | Pd(PPh₃)₄ | Biphenyl Derivative | 76-99 |
| Acyl Chloride | Phenyltrialkylstannane | Pd(PPh₃)₄ | Phenyl Ketone | 76-99 |
| Vinyl Halide | Phenyltrialkylstannane | Pd(PPh₃)₄ | Styrene (B11656) Derivative | Varies |
This table represents typical yields for Stille reactions with analogous phenylstannanes, as specific data for this compound is not available. libretexts.org
Hydrostannylation is the addition of a tin hydride across a multiple bond, such as an alkyne or alkene. While this compound itself is not a tin hydride, it can be a precursor to one. However, the more direct application related to this compound would be in subsequent cross-coupling reactions of the vinylstannanes formed from the hydrostannylation of alkynes with a trialkyltin hydride. qub.ac.ukqub.ac.uk
The hydrostannylation of alkynes can be catalyzed by various transition metals, including palladium and platinum, and can proceed via radical mechanisms. qub.ac.ukbohrium.com The resulting vinylstannanes are valuable intermediates in organic synthesis, as they can undergo Stille cross-coupling to form substituted alkenes with high stereoselectivity. qub.ac.uk
For instance, the hydrostannylation of a terminal alkyne with a trialkyltin hydride, followed by a Stille coupling with an aryl halide in the presence of a palladium catalyst, would yield a styrene derivative. While this two-step, one-pot procedure has been developed, there are no specific examples that utilize this compound as the coupling partner for the resulting vinylstannane.
Beyond palladium, other transition metals can catalyze reactions involving organostannanes. For example, platinum complexes have been explored as catalysts for the hydrostannylation of alkynes. bohrium.com Additionally, rhodium, molybdenum, and tungsten compounds are known to catalyze the polymerization of phenylacetylenes. researchgate.net While these reactions demonstrate the broader utility of organometallics in synthesis, specific applications of this compound in these transformations are not documented.
Stoichiometric Reagent Applications in Carbon-Carbon Bond Formation
While catalytic applications of organostannanes are more common due to atom economy, they can also be used as stoichiometric reagents. In certain contexts, the direct reaction of an organostannane with a substrate, often activated by a Lewis acid, can lead to carbon-carbon bond formation. However, there is no specific information available regarding the use of this compound as a stoichiometric reagent for this purpose.
Precursor for Reactive Organotin Intermediates in Complex Molecule Synthesis
Organostannanes can serve as precursors to more reactive organometallic species. For example, transmetalation of an organostannane with an organolithium reagent can generate a more nucleophilic organolithium compound. While this is a general strategy in organic synthesis, there are no specific examples in the provided literature of this compound being used to generate other reactive organotin intermediates for the synthesis of complex molecules. The principles of such transformations are well-established with other commonly used organostannanes. wiley-vch.de
Integration of Trioctyl Phenyl Stannane in Advanced Materials Science
Precursor in Organotin Polymer Synthesis
Organotin compounds are crucial precursors in the synthesis of various polymers, most notably through Stille polycondensation. wiley-vch.de This reaction involves the coupling of an organostannane with an organic electrophile, catalyzed by a palladium complex, to form new C-C bonds. organic-chemistry.orgwikipedia.org For a compound like Trioctyl(phenyl)stannane to be used in polymerization, it would typically first be converted into a bifunctional monomer, for example, a distannane or a molecule containing both a stannane (B1208499) and another reactive group.
The general mechanism for Stille polymerization allows for the creation of well-defined conjugated polymers. nih.gov The properties of the resulting polymer, such as molecular weight and solubility, are influenced by the specific monomers used, the catalyst, and the reaction conditions. nih.govwiley-vch.de The octyl and phenyl groups on this compound would influence the solubility and processing characteristics of any subsequent polymer.
Functional Polymer Architectures for Optoelectronic Applications
The synthesis of functional polymers for optoelectronics often relies on methods that can create extended π-conjugated systems, which are essential for charge transport. rsc.org Stille coupling, using organotin precursors, is a powerful tool for this purpose, enabling the creation of metallopolymers and organic semiconductors. wiley-vch.dersc.org These polymers can be designed with specific architectures, such as donor-acceptor (D-A) copolymers, to tune their electronic and optical properties for applications in devices like organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). rsc.org
The molecular structure of polymers intended for optoelectronics determines their performance. Key characteristics include:
High Coplanarity: A planar backbone enhances π-orbital overlap, facilitating efficient charge delocalization and transport. nih.gov
Solubility: Side chains, such as the octyl groups in this compound, are incorporated to ensure the polymer is soluble in organic solvents, allowing for solution-based processing into thin films.
Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels are tuned to match other materials in an optoelectronic device for efficient charge injection and transport.
Below is a table summarizing the desired properties of polymers for optoelectronic applications.
| Property | Desired Characteristic | Rationale |
| Electronic Structure | Tunable HOMO/LUMO energy levels | Ensures efficient charge injection/extraction and color tuning. |
| Morphology | Ordered, crystalline domains | Promotes high charge carrier mobility. |
| Solubility | Good solubility in common organic solvents | Enables low-cost, large-area solution processing (e.g., spin coating, inkjet printing). |
| Thermal Stability | High decomposition temperature | Ensures device longevity and operational stability. |
Applications in Photovoltaic Polymer Donors
In organic solar cells (OSCs), the active layer typically consists of a blend of an electron-donating polymer and an electron-accepting material. dtic.mil The design of the polymer donor is critical for achieving high power conversion efficiency (PCE). rsc.org An ideal donor polymer should possess a low bandgap to absorb a broad range of the solar spectrum, appropriate energy levels to ensure a high open-circuit voltage (VOC), and high hole mobility for efficient charge extraction. dtic.mil
Stille polycondensation is a widely used method to synthesize these high-performance donor polymers. rsc.org By carefully selecting the organotin and halide monomers, chemists can create D-A copolymers with tailored properties. nih.gov For instance, side-chain engineering—modifying the alkyl or aryl groups attached to the polymer backbone—is a key strategy to fine-tune the material's solubility, morphology, and electronic energy levels. nih.govrsc.orgthieme-connect.de While specific studies employing this compound for this purpose are not prominent, its structure is representative of precursors used in this field. The phenyl group could be part of the conjugated backbone, while the long octyl chains would provide solubility.
The table below outlines key parameters for polymer donors in organic solar cells and the typical performance metrics achieved.
| Parameter | Description | Typical Target Value/Range |
| Optical Bandgap (Eg) | The energy difference between the HOMO and LUMO, determining the absorption spectrum. | 1.4 - 1.9 eV |
| HOMO Level | Highest Occupied Molecular Orbital energy level. A deeper level increases VOC. | -5.2 to -5.6 eV |
| Hole Mobility (μh) | The speed at which positive charge carriers move through the material. | > 10-4 cm2/Vs |
| Power Conversion Efficiency (PCE) | The overall efficiency of the solar cell. | > 15% (for state-of-the-art materials) |
Role in Nanomaterial Fabrication
Organotin compounds serve as precursors for the synthesis of various nanomaterials. beilstein-journals.org Their chemical versatility allows them to be used in the creation of both pure organometallic nanostructures and as components in more complex hybrid materials. nih.gov The decomposition or controlled reaction of organotin precursors can lead to the formation of nanoparticles with unique properties differing from their bulk counterparts. beilstein-journals.org
Controlled Synthesis of Organotin Nanoparticles
The fabrication of organotin nanoparticles with controlled size and morphology can be achieved through various chemical and physical methods. beilstein-journals.org For example, the ultrasonication of solutions containing organotin(IV) complexes has been shown to produce spherical nanoparticles with diameters in the range of 20-25 nm. beilstein-journals.org In such a synthesis, an organotin precursor like this compound would first be converted into a more complex organotin species, which then self-assembles or precipitates under controlled conditions to form nanoparticles. The ligands and organic groups attached to the tin center play a crucial role in directing the size, shape, and surface properties of the resulting nanomaterials.
Hybrid Organic-Inorganic Materials Development
Hybrid organic-inorganic materials combine the properties of both organic components (e.g., flexibility, processability from solution) and inorganic components (e.g., thermal stability, mechanical strength) at the nanoscale. mdpi.com Organometallic compounds like this compound can be incorporated into these materials. One common method for creating such hybrids is the sol-gel process, where organometallic precursors are hydrolyzed and polycondensed to form an inorganic network (like silica (B1680970) or titania) with covalently bonded organic functionalities. mdpi.com While not a direct participant in the sol-gel reaction itself, a functionalized derivative of this compound could be integrated into the organic part of the hybrid structure, imparting specific properties to the final material. nih.gov
Utilization in Semiconductor and Thin Film Technologies
Organotin compounds are valuable precursors for the deposition of high-purity tin-containing thin films. google.com For example, certain organotin molecules are used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create films of tin oxide (SnO₂). These tin oxide films are transparent conducting oxides (TCOs), which are essential components in a wide range of electronic and optoelectronic devices, including solar cells, flat-panel displays, and LEDs. The choice of the organotin precursor is critical as its volatility, decomposition temperature, and reactivity determine the quality, purity, and deposition rate of the resulting thin film. The organic ligands, such as the octyl and phenyl groups in this compound, are designed to facilitate the delivery of the tin atom to the substrate surface before being removed during the deposition process. google.com
Advanced Spectroscopic and Structural Elucidation of Trioctyl Phenyl Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organotin compounds, offering detailed insights into the molecular framework through the analysis of various nuclei, including ¹H, ¹³C, and ¹¹⁹Sn.
¹H NMR for Ligand Environment Characterization
Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the octyl and phenyl ligands attached to the tin atom. The spectrum is characterized by distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the three octyl chains.
The protons on the phenyl ring typically appear as multiplets in the downfield region of the spectrum, a result of deshielding by the aromatic ring current. The protons of the octyl chains are observed in the upfield region. The methylene (B1212753) group directly attached to the tin atom (α-CH₂) shows a characteristic triplet, with coupling to the adjacent methylene group (β-CH₂). The terminal methyl group (ω-CH₃) of the octyl chains also presents as a triplet. The remaining methylene groups of the octyl chains overlap to form a complex multiplet in the middle of the aliphatic region. Long-range coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the protons, particularly the α-protons of the octyl chains and the ortho-protons of the phenyl ring, can often be observed as satellite peaks, providing further structural confirmation. rsc.org
Table 1: Expected ¹H NMR Chemical Shift Ranges for Trioctyl(phenyl)stannane
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (ortho, meta, para) | 7.20 - 7.60 | Multiplet |
| Octyl (α-CH₂) | 0.90 - 1.20 | Triplet |
| Octyl (β- to penultimate CH₂) | 1.20 - 1.60 | Multiplet |
| Octyl (ω-CH₃) | 0.80 - 0.95 | Triplet |
¹³C NMR Chemical Shift Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. jcsp.org.pk The phenyl carbons exhibit signals in the aromatic region (120-150 ppm), with the ipso-carbon (the carbon directly bonded to tin) being particularly noteworthy. The carbons of the octyl chains appear in the aliphatic region (10-40 ppm).
The magnitude of the coupling constants between the tin and carbon atoms, particularly the one-bond coupling (¹J(¹¹⁹Sn-¹³C)), is indicative of the s-character of the Sn-C bond and can provide information about the hybridization and geometry at the tin center. rsc.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | 138 - 142 |
| Phenyl (ortho, meta, para-C) | 125 - 138 |
| Octyl (α-C) | 9 - 13 |
| Octyl (intermediate carbons) | 27 - 34 |
| Octyl (ω-C) | 14 - 15 |
¹¹⁹Sn NMR for Tin Atom Electronic Environment
Tin-119 (¹¹⁹Sn) NMR is a highly sensitive and direct probe of the electronic environment around the tin nucleus. northwestern.edu The chemical shift (δ(¹¹⁹Sn)) is particularly informative about the coordination number and the nature of the substituents attached to the tin atom. For tetraorganostannanes like this compound, the tin atom is four-coordinate, and the chemical shifts are found in a characteristic range. The presence of three electron-donating alkyl groups and one electron-withdrawing phenyl group influences the shielding of the tin nucleus. The chemical shifts for organotin compounds span a very wide range, making ¹¹⁹Sn NMR a powerful tool for distinguishing between different structural types. huji.ac.il The reference standard for ¹¹⁹Sn NMR is typically tetramethyltin (B1198279) (SnMe₄). wikipedia.org
For compounds of the type R₃Sn(Ph), the ¹¹⁹Sn chemical shift is expected in the range of approximately -40 to -60 ppm relative to SnMe₄. This upfield shift compared to tetraalkylstannanes is characteristic of the substitution of an alkyl group with a phenyl group.
Multi-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed. omicsonline.org
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.
These advanced techniques provide a complete and reliable picture of the molecular architecture of this compound. bitesizebio.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within a molecule by probing its vibrational modes. libretexts.org For this compound, these spectra are characterized by vibrations associated with the phenyl ring, the octyl chains, and the tin-carbon bonds.
Characteristic Vibrational Mode Assignments
The IR and Raman spectra of this compound display a series of characteristic absorption bands that can be assigned to specific molecular vibrations. nist.gov
Phenyl Group Vibrations: The phenyl ring gives rise to several distinct bands. The C-H stretching vibrations (ν(C-H)) of the aromatic ring are typically observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations (ν(C=C)) within the ring appear in the 1400-1600 cm⁻¹ region.
Octyl Group Vibrations: The octyl chains are identified by the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups (ν(C-H)), which occur in the 2800-3000 cm⁻¹ range. Deformation (bending) vibrations of these groups are found between 1375 and 1465 cm⁻¹.
Tin-Carbon Vibrations: The vibrations involving the tin atom are of particular diagnostic importance. The Sn-C stretching modes are found in the far-infrared region. The asymmetric and symmetric Sn-C(alkyl) stretches typically appear in the 500-600 cm⁻¹ range. The Sn-C(phenyl) stretching vibration is generally observed at a lower frequency, often near 230-280 cm⁻¹. cdnsciencepub.com
Table 3: Key Vibrational Mode Assignments for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Region/Technique |
| Aromatic ν(C-H) | 3000 - 3100 | IR/Raman |
| Aliphatic ν(C-H) | 2850 - 2960 | IR/Raman |
| Aromatic ν(C=C) | 1400 - 1600 | IR/Raman |
| Aliphatic δ(C-H) | 1375 - 1465 | IR/Raman |
| ν(Sn-Calkyl) | 500 - 600 | Far-IR/Raman |
| ν(Sn-Cphenyl) | 230 - 280 | Far-IR/Raman |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis are crucial for its unequivocal identification.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. longdom.org This precision is essential to distinguish between compounds that may have the same nominal mass but different elemental formulas.
In the case of this compound (C₃₀H₅₆Sn), the theoretical exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and tin (¹²⁰Sn). This calculated mass serves as a reference for comparison with the experimentally determined value from HRMS. The confirmation of the molecular ion peak with a high degree of mass accuracy provides definitive evidence for the compound's elemental composition and, by extension, its molecular formula.
Table 1: Theoretical and Expected Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₅₆Sn |
| Theoretical Monoisotopic Mass (using ¹²⁰Sn) | 524.3397 u |
| Expected HRMS Measurement (m/z of [M]+) | ~524.3397 ± 0.005 u |
Note: The actual observed mass spectrum will exhibit a characteristic isotopic pattern due to the multiple stable isotopes of tin.
Electron ionization mass spectrometry (EI-MS) typically induces fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. chemguide.co.uk The fragmentation of organotin compounds is characterized by the successive loss of alkyl or aryl groups from the tin atom. dtic.mil
For this compound, the fragmentation is expected to proceed through the cleavage of the tin-carbon bonds. The relative stability of the resulting carbocations and organotin fragments influences the intensity of the observed peaks. libretexts.org The phenyl group, being more strongly bound to tin than the octyl groups in some cases, may lead to specific fragmentation pathways.
Key Expected Fragmentation Pathways:
Loss of an octyl radical ([M - C₈H₁₇]⁺): This would result in a prominent peak corresponding to the dioctyl(phenyl)stannyl cation.
Loss of a phenyl radical ([M - C₆H₅]⁺): This would lead to the formation of the trioctylstannyl cation.
Successive loss of alkyl chains: Further fragmentation would involve the sequential loss of the remaining octyl groups.
Cleavage of C-C bonds within the octyl chains: This would produce a series of smaller fragment ions, typically separated by 14 amu (CH₂). libretexts.org
Presence of the tropylium (B1234903) ion (m/z 91): The fragmentation of the phenyl group can lead to the formation of the stable tropylium cation, a common feature in the mass spectra of alkyl-substituted benzene (B151609) compounds. whitman.edu
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z (using ¹²⁰Sn) |
| [Sn(C₈H₁₇)₂(C₆H₅)]⁺ | Dioctyl(phenyl)stannyl cation | 411 |
| [Sn(C₈H₁₇)₃]⁺ | Trioctylstannyl cation | 459 |
| [Sn(C₈H₁₇)(C₆H₅)]⁺ | Octyl(phenyl)stannyl cation | 299 |
| [Sn(C₆H₅)]⁺ | Phenylstannyl cation | 197 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
X-ray Crystallography of Solid Derivatives and Analogues
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. um.edu.my While obtaining suitable single crystals of this compound itself might be challenging due to its likely liquid or low-melting-point nature, analysis of its solid derivatives or closely related analogues provides critical insights into its molecular geometry.
Structural studies of similar triorganotin compounds, such as triphenyltin (B1233371) derivatives, often reveal a tetrahedral geometry around the central tin atom in the solid state, with the organic substituents arranged in a non-planar fashion. mdpi.comnih.gov The Sn-C bond lengths and the C-Sn-C bond angles are key parameters obtained from crystallographic data. For triorganotin compounds, the coordination number of the tin atom can be higher than four if coordination with other ligands or solvent molecules occurs. researchgate.net
In a hypothetical crystalline derivative of this compound, the bulky octyl chains would significantly influence the crystal packing. The phenyl group would also play a role in the intermolecular interactions, potentially leading to π-stacking arrangements. The analysis would provide precise measurements of Sn-C(octyl) and Sn-C(phenyl) bond lengths, which can be compared to values reported for other organotin compounds. mdpi.com
Mössbauer Spectroscopy for Tin Oxidation State and Coordination Studies
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of tin nuclei. It provides valuable information about the oxidation state, coordination number, and nature of the chemical bonds involving the tin atom. acs.org The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the tin nucleus. For organotin(IV) compounds, the isomer shift typically falls within a specific range, allowing for the confirmation of the +4 oxidation state of tin in this compound. The value of δ is influenced by the electronegativity of the groups attached to the tin atom. cdnsciencepub.com
Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with an asymmetric electric field gradient at the nucleus. A non-zero ΔE_Q indicates a deviation from a perfectly symmetrical electronic environment around the tin atom. researchgate.net For a tetra-coordinate compound like this compound with four different organic groups (three octyl and one phenyl), a distorted tetrahedral geometry is expected, which would result in a measurable quadrupole splitting. The magnitude of the splitting provides information about the distortion from ideal tetrahedral symmetry. rsc.org
Table 3: Expected ¹¹⁹Sn Mössbauer Parameters for this compound
| Parameter | Expected Value Range | Interpretation |
| Isomer Shift (δ) (mm/s, relative to SnO₂) | 1.20 - 1.60 | Consistent with Sn(IV) in a tetra-coordinate environment. |
| Quadrupole Splitting (ΔE_Q) (mm/s) | > 0 | Indicates a distorted tetrahedral geometry around the tin atom. |
The combination of these advanced spectroscopic and structural techniques provides a comprehensive and detailed understanding of the chemical nature of this compound, from its elemental composition and molecular structure to the subtle electronic interactions at the tin center.
Computational and Theoretical Studies on Trioctyl Phenyl Stannane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com DFT methods are widely employed to determine the optimized geometries, vibrational frequencies, and electronic properties of organotin compounds. uctm.edu For systems containing heavy atoms like tin, calculations typically employ a combination of a suitable basis set for lighter atoms (e.g., 6-31G(d,p)) and an effective core potential (ECP), such as LANL2DZ, for the tin atom to account for relativistic effects. The choice of the exchange-correlation functional, such as the popular B3LYP hybrid functional, is also critical for obtaining reliable results. researchgate.net
DFT calculations enable a thorough analysis of the electronic structure of Trioctyl(phenyl)stannane. The geometry around the central tin atom is predicted to be a distorted tetrahedron, a common arrangement for tetraorganotins. rjpbcs.com Analysis of the molecular orbitals and electron density distribution provides insight into the nature of the chemical bonds.
The Sn-C bonds possess a significant degree of covalent character, though they are polarized towards the more electronegative carbon atoms. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, showing a partial positive charge on the tin atom and partial negative charges on the adjacent carbon atoms of the octyl and phenyl groups. This charge distribution is crucial for understanding the molecule's reactivity, particularly its behavior as both an electrophile and a nucleophile.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Value |
|---|---|
| Sn-C (phenyl) Bond Length | 2.15 Å |
| Sn-C (octyl) Bond Length | 2.17 Å |
| C-Sn-C Bond Angle | ~109.5° (distorted) |
Note: This interactive table contains hypothetical data for illustrative purposes.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These orbitals are at the frontier of electron occupation and are central to how a molecule interacts with other chemical species. fiveable.melibretexts.org
For this compound, the HOMO is typically localized on the phenyl ring, specifically the π-system, making this site susceptible to attack by electrophiles. The LUMO, conversely, is often associated with the σ* anti-bonding orbitals of the Sn-C bonds, indicating that the tin center is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.20 | Phenyl Ring (π-orbitals) |
| LUMO | -0.55 | Sn-C (σ*-orbitals) |
Note: This interactive table contains hypothetical data for illustrative purposes.
Computational methods are highly effective in predicting spectroscopic data, which aids in the characterization of compounds.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts is a valuable tool for confirming the structure of organotin compounds. nih.govmdpi.com Calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. uncw.edu For ¹¹⁹Sn NMR, the chemical shift is particularly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the organic substituents. ubc.ca
IR Spectroscopy: Theoretical vibrational analysis through DFT can predict the infrared (IR) spectrum. By calculating the harmonic frequencies, researchers can identify characteristic vibrational modes. For this compound, key predicted absorptions would include C-H stretching from the octyl and phenyl groups, C=C stretching of the aromatic ring, and Sn-C stretching vibrations at lower frequencies. Comparing the computed spectrum with experimental data helps to confirm the molecular structure and bonding. diva-portal.orgresearchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful asset for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.orgufl.edu This involves charting the potential energy surface (PES) that connects reactants to products. smu.edu
A critical step in modeling a reaction mechanism is the location and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu Algorithms such as the synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB) methods are used to find these saddle points on the PES. libretexts.org
Once a TS structure is located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a crucial parameter for determining the reaction rate.
For a reaction involving this compound, such as an electrophilic aromatic substitution, DFT calculations would be used to model the geometry of the transition state (e.g., the Wheland intermediate) and calculate its energy, thereby predicting the feasibility and kinetics of the reaction.
The determination of the reaction pathway provides a complete narrative of the chemical transformation. The Intrinsic Reaction Coordinate (IRC) method is used to trace the path from the transition state downhill to both the reactants and the products. smu.edu This confirms that the identified TS correctly connects the desired chemical species.
By mapping the IRC, researchers can visualize the entire reaction trajectory, observing the precise sequence of bond-breaking and bond-forming events. This detailed pathway analysis can reveal the presence of intermediates, secondary transition states, and bifurcations in the reaction mechanism, offering a comprehensive understanding of how this compound participates in chemical reactions. nih.gov
Conclusion and Future Research Perspectives in Trioctyl Phenyl Stannane Chemistry
Summary of Key Research Advancements
Research into organotin compounds has yielded significant progress, particularly in understanding structure-property relationships and developing synthetic methodologies. Historically, the industrial preparation of organotins has relied on the alkylation of tin tetrachloride using organomagnesium (Grignard) or organoaluminum reagents. lupinepublishers.comresearchgate.net The development of these methods has been crucial for the large-scale production of organotins used as PVC stabilizers, catalysts, and biocides. lupinepublishers.comlupinepublishers.com
Key advancements in the broader field that provide a foundation for future Trioctyl(phenyl)stannane research include:
Synthetic Versatility : The Stille cross-coupling reaction, which utilizes organostannanes for the formation of carbon-carbon bonds, stands as a cornerstone of modern organic synthesis. wikipedia.org This highlights the utility of compounds like this compound as potential reagents in complex molecular construction. The synthesis of various organostannanes is well-established, often involving the reaction of Grignard or organolithium reagents with trialkyltin chlorides. wikipedia.org
Structural Elucidation : While tetraorganotins were traditionally considered simple tetrahedral molecules, advancements in spectroscopic techniques, particularly the addition of 119Sn NMR spectroscopy to standard proton NMR and infrared spectroscopy, have enabled a deeper understanding of their structure and coordination. lupinepublishers.com It is well-established that the tin atom in some organotin compounds can extend its coordination number beyond four, a crucial factor in their reactivity and catalytic activity. lupinepublishers.comlupinepublishers.com
Application-Driven Development : The discovery of organotins' ability to stabilize PVC against thermal degradation was a major impetus for research. researchgate.net Diorganotin compounds, in particular, are effective heat stabilizers and catalysts for polyurethane formation and silicone vulcanization. wikipedia.org Triorganotin compounds have been recognized for their potent biological activity, which has led to their use as biocides, although this is now heavily restricted due to toxicity. alsglobal.se
Identified Research Gaps and Challenges
Despite decades of research, significant gaps and challenges remain in organotin chemistry, many of which are directly relevant to the future study of this compound.
Toxicity and Environmental Impact : A primary challenge is the inherent toxicity of certain organotin compounds, particularly tri-substituted derivatives like tributyltin (TBT) and triphenyltin (B1233371) (TPhT). alsglobal.se These compounds are known endocrine disruptors with detrimental effects on aquatic organisms. sciex.comeurofins.com.au A major research gap exists for compounds like this compound, for which specific toxicological profiles and environmental fate data are scarce. Future research must focus on designing less toxic, more biodegradable organotin compounds. archivemarketresearch.com
Synthetic Efficiency and Sustainability : While effective, traditional synthetic methods often generate significant waste, and the separation of tin byproducts can be cumbersome. google.com There is a pressing need for greener, more atom-economical synthetic routes. The development of catalytic methods that minimize the amount of organotin required is a key area of focus. archivemarketresearch.com
Reaction Mechanisms : While the utility of organotins in catalysis and synthesis is well-documented, the precise mechanisms are not always fully understood. For example, the radical chain reactions mediated by organotin hydrides involve complex kinetics and intermediates. acs.orgnih.gov A deeper mechanistic understanding is crucial for optimizing existing reactions and designing new catalytic systems.
| Research Gap / Challenge | Description | Relevance to this compound |
| Toxicological Data | Lack of comprehensive toxicity and ecotoxicity data for many specific organotin compounds. | The specific biological and environmental impact of this compound is largely unknown and requires thorough investigation. |
| Green Synthesis | Existing synthetic methods can be inefficient and produce hazardous waste. | Developing sustainable, high-yield synthetic routes for asymmetrically substituted stannanes is a key future goal. |
| Byproduct Separation | Difficulty in separating tin-containing byproducts from reaction mixtures complicates purification. google.com | New synthetic and purification strategies are needed to improve the practicality of using this compound as a reagent. |
| Degradation Pathways | Incomplete understanding of the environmental degradation pathways of many organotins. | Research is needed to determine how this compound breaks down and what persistent metabolites may be formed. |
Emerging Directions in Synthesis and Reactivity
The future of organotin chemistry is geared towards overcoming the identified challenges through innovative synthetic strategies and the exploration of novel reactivity.
Transition-Metal-Free Synthesis : Recent research has focused on developing transition-metal-free methods for creating C-Sn bonds. An efficient photochemical method for synthesizing aryl stannanes from aryl halides has been developed, offering mild reaction conditions and high functional group tolerance. rsc.org Similarly, a metal-free stannylation of alkyl halides with hexamethyldistannane (B1337061) has been reported. organic-chemistry.org These approaches could provide more sustainable pathways to compounds like this compound.
Catalytic Applications of Tin Hydrides : The use of organotin hydrides, such as tributyltin hydride, as a source of hydride radicals is a powerful tool in organic synthesis. wikipedia.org Emerging research focuses on developing catalytic versions of these reactions to reduce the amount of tin reagent required, thereby minimizing waste and toxicity concerns. nih.gov
Ionic Liquid-Supported Reagents : To address purification challenges, new ionic-liquid-supported tin reagents have been developed for use in Stille cross-coupling reactions. google.com This approach allows for the recycling of the tin reagent up to five times without significant loss of reactivity, representing a major step towards more sustainable organotin chemistry. google.com
Novel Applications in Functional Materials and Catalysis
While traditional applications remain important, research is uncovering new roles for organotin compounds in advanced materials and specialized catalytic processes.
Precursors for Functional Materials : Organotin compounds are valuable precursors for tin(IV) oxide (SnO₂) layers. lupinepublishers.com n-Butyltin trichloride (B1173362), for instance, is used to deposit SnO₂ films on glass via chemical vapor deposition. wikipedia.org These transparent conductive oxide layers are used in a variety of electronic devices, including solar cells and heated windows. lupinepublishers.com The unique combination of long alkyl chains (imparting solubility and processability) and a phenyl group (offering electronic tunability) in this compound makes it an interesting candidate for precursor-based routes to novel semiconducting materials.
Polymer Chemistry : Beyond PVC stabilization, diorganotin carboxylates like dibutyltin (B87310) dilaurate are crucial catalysts for producing polyurethanes and for the room temperature vulcanization of silicone polymers. wikipedia.orgresearchgate.net The specific structure of this compound does not lend itself directly to these applications, which typically use diorganotins. However, its potential as a co-catalyst or modifier in specialized polymer systems remains an unexplored area.
Organic Solar Cells : Organostannane reagents are critical in the synthesis of conjugated polymers used in organic photovoltaics. lnu.edu.cn The Stille coupling reaction is frequently used to create alternating copolymers with tailored electronic properties. lnu.edu.cn this compound could serve as a key building block or reagent in the synthesis of new photoactive polymers, where the octyl groups enhance solubility and the phenyl group contributes to the conjugated backbone.
Methodological Innovations in Characterization and Analysis
The need for accurate, low-level detection of organotin compounds, driven by environmental and regulatory concerns, has spurred significant innovation in analytical chemistry.
Hyphenated Chromatographic Techniques : The analysis of organotin species is dominated by hyphenated techniques that couple a separation method with a sensitive detector. Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) and Liquid Chromatography (LC)-ICP-MS are powerful tools for speciation analysis, allowing for the quantification of individual organotin compounds rather than just total tin. alsglobal.seeurofins.com.au These methods eliminate the need for the time-consuming derivatization steps often required for traditional GC analysis. eurofins.com.aulabrulez.com
Enhanced Sensitivity and Speed : Modern analytical methods have achieved extremely low detection limits, often in the ng/L range, which is necessary for monitoring these compounds in environmental samples. sciex.com A recently developed HPLC-ICP-MS method can quantify 11 different organotin species in under 22 minutes, with detection limits between 0.14 to 0.57 µg Sn/L.
Advanced Mass Spectrometry : Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is increasingly preferred for its high selectivity and sensitivity, simplifying sample preparation and shortening run times. sciex.com These advanced techniques are essential for future studies on the metabolic and environmental fate of this compound, enabling the identification and quantification of trace-level degradation products.
| Analytical Technique | Principle | Advantages for Organotin Analysis |
| GC-ICP-MS | Gas chromatography separation followed by elemental detection via mass spectrometry. | Provides excellent sensitivity and selectivity for volatile or derivatized organotins. alsglobal.se |
| LC-ICP-MS | Liquid chromatography separation coupled with elemental mass spectrometry detection. | Allows for direct analysis of non-volatile species without derivatization; ideal for speciation. eurofins.com.au |
| LC-MS/MS | Liquid chromatography separation followed by molecular identification via tandem mass spectrometry. | High selectivity and sensitivity, simplifies sample preparation and reduces run times. sciex.com |
| 119Sn NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy focused on the tin-119 isotope. | Provides direct information about the chemical environment and coordination number of the tin atom in a molecule. lupinepublishers.com |
Q & A
Basic: What synthetic methodologies are most effective for preparing Trioctyl(phenyl)stannane, and how can purity be validated?
Answer:
this compound is typically synthesized via transmetallation or palladium-catalyzed cross-coupling reactions. For example, aryl stannanes like phenylstannane derivatives can react with organohalides in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form C-Sn bonds . Key steps include:
- Reagent Handling : Use anhydrous conditions due to moisture sensitivity.
- Purification : Column chromatography with silica gel or distillation under reduced pressure.
- Purity Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
